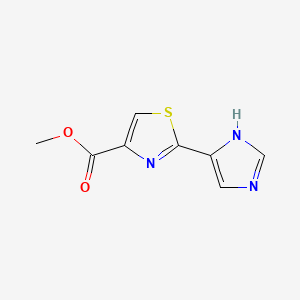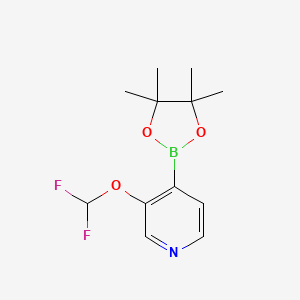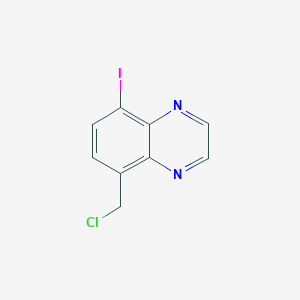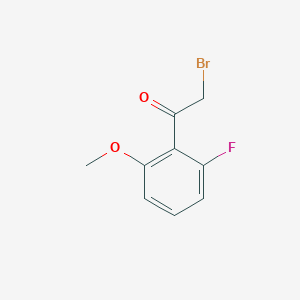
Methyl 4-bromo-3-ethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-ethylbenzoate is an organic compound belonging to the class of aromatic esters It is characterized by a benzene ring substituted with a bromine atom at the fourth position, an ethyl group at the third position, and a methyl ester group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-ethylbenzoate typically involves the bromination of 3-ethylbenzoic acid followed by esterification. One common method is:
Bromination: 3-ethylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the carboxyl group.
Esterification: The resulting 4-bromo-3-ethylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and esterification steps but optimized for large-scale production with controlled reaction conditions and efficient separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-ethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-azido-3-ethylbenzoate or 4-thiocyanato-3-ethylbenzoate.
Oxidation: Formation of 4-bromo-3-carboxybenzoate.
Reduction: Formation of 4-bromo-3-ethylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-ethylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of photoactive materials and polymers due to its aromatic structure and functional groups.
Biological Studies: It is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-3-ethylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromoethyl group.
Uniqueness
Methyl 4-bromo-3-ethylbenzoate is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents makes it a valuable intermediate in organic synthesis and material science.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-ethylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3H2,1-2H3 |
Clave InChI |
BQFYJRUXPFOBOX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)






![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)



